molecular formula C21H27ClFN3O4 B12778990 Xsu9yax3AA CAS No. 473839-18-8

Xsu9yax3AA

Cat. No.: B12778990
CAS No.: 473839-18-8
M. Wt: 439.9 g/mol
InChI Key: OBSJQTCTSCRURB-RSAXXLAASA-N
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Description

It is chemically described as S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate . This compound has shown significant potential in combating bacterial infections, particularly those caused by resistant strains of bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WCK-1152 Hydrochloride involves the chiral resolution of a mixture of enantiomers. The process begins with the preparation of the core structure, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid. This core is then reacted with 4-amino-3,3-dimethylpiperidine to form the desired product . The reaction conditions typically involve the use of a buffer solution with a pH of 2.1, maintained by dissolving trifluoroacetic acid in water .

Industrial Production Methods: Industrial production of WCK-1152 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The enantiomeric purity of the compound is determined using high-performance liquid chromatography (HPLC), which ensures that the final product meets the required standards for clinical use .

Chemical Reactions Analysis

Types of Reactions: WCK-1152 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving WCK-1152 Hydrochloride include trifluoroacetic acid, methanol, and various buffer solutions. The conditions for these reactions are carefully controlled to maintain the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions involving WCK-1152 Hydrochloride are typically derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against resistant bacterial strains .

Scientific Research Applications

WCK-1152 Hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry for the development of new antibacterial agents. The compound has shown significant activity against fluoroquinolone-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . Additionally, it is being studied for its potential use in treating respiratory infections and other bacterial diseases .

Mechanism of Action

The mechanism of action of WCK-1152 Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, WCK-1152 Hydrochloride effectively prevents bacterial cell division and growth, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to WCK-1152 Hydrochloride include WCK-1153 and WCK-771. These compounds share a similar core structure but differ in their side chains and specific activity against bacterial strains .

Uniqueness: WCK-1152 Hydrochloride is unique due to its high potency against fluoroquinolone-resistant bacterial strains. It has shown superior activity compared to other fluoroquinolones, making it a valuable candidate for further clinical development .

Properties

CAS No.

473839-18-8

Molecular Formula

C21H27ClFN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H26FN3O4.ClH/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28;/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28);1H/t15-;/m0./s1

InChI Key

OBSJQTCTSCRURB-RSAXXLAASA-N

Isomeric SMILES

CC1(CN(CC[C@@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl

Canonical SMILES

CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl

Origin of Product

United States

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